molecular formula C10H14N6O2S B13382798 N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide

N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide

Cat. No.: B13382798
M. Wt: 282.33 g/mol
InChI Key: VYUGULGYXUHNIC-UHFFFAOYSA-N
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Description

N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an aminocarbonohydrazonoyl group, a carbamothioyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide to form 4-methoxybenzoylthiosemicarbazide. This intermediate is then reacted with hydrazine hydrate to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of carbonic anhydrases, enzymes that catalyze the reversible hydration of carbon dioxide. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to various physiological effects. This mechanism is particularly relevant in its potential anticancer activity, where inhibition of carbonic anhydrases can interfere with tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrases with high specificity sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C10H14N6O2S

Molecular Weight

282.33 g/mol

IUPAC Name

N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C10H14N6O2S/c1-18-7-4-2-6(3-5-7)8(17)13-10(19)16-15-9(11)14-12/h2-5H,12H2,1H3,(H3,11,14,15)(H2,13,16,17,19)

InChI Key

VYUGULGYXUHNIC-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NN/C(=N/N)/N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NNC(=NN)N

Origin of Product

United States

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